4-Chloro-3-nitrophenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Labeling

4-Cl-3-NPT reacts with primary amines present in the protein side chains, forming stable thiocarbamoyl derivatives. This labeling modifies the protein's mass, allowing for its identification and differentiation from other proteins in a complex mixture by techniques like mass spectrometry [].

In-Gel Digestion

4-Cl-3-NPT can be used in conjunction with in-gel digestion workflows for protein identification. Proteins are separated by gel electrophoresis, followed by in-gel digestion with enzymes like trypsin. The resulting peptides are then labeled with 4-Cl-3-NPT, enhancing their detection and analysis by mass spectrometry [].

Relative Quantification

4-Cl-3-NPT can be employed for relative quantification of proteins within a sample. By labeling proteins from different experimental groups with isotopically labeled versions of 4-Cl-3-NPT (e.g., light and heavy isotopes), the relative abundance of proteins can be determined by comparing the intensities of corresponding labeled peptides in the mass spectrum [].

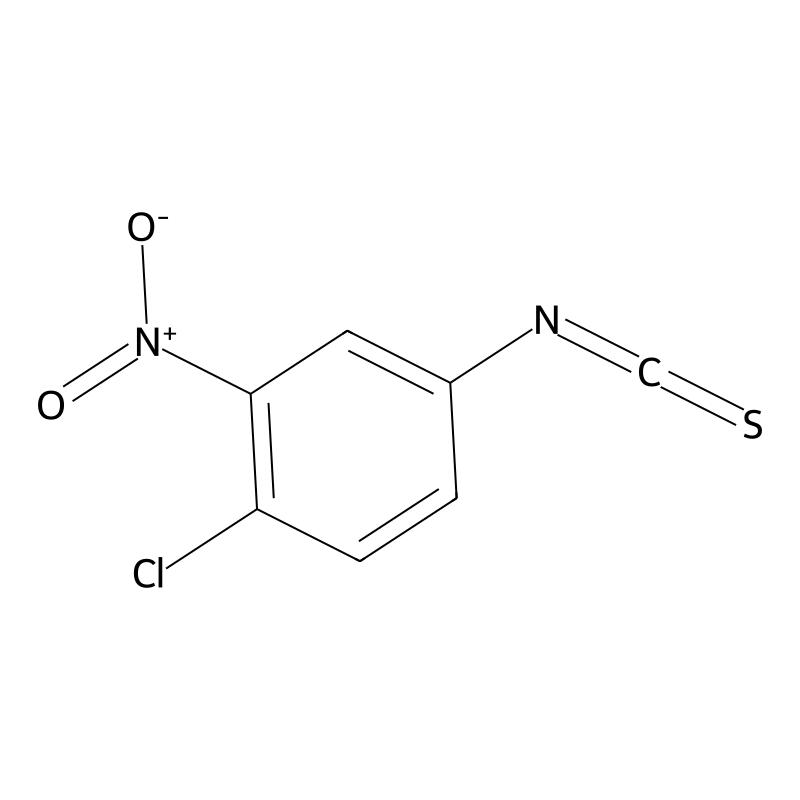

4-Chloro-3-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It features a chloro group and a nitro group attached to a phenyl ring, making it a member of the isothiocyanate family. Its structure can be represented as follows:

- Molecular Weight: 214.63 g/mol

- CAS Number: 127142-66-9

This compound is known for its reactivity due to the presence of the isothiocyanate functional group, which is characterized by the presence of the -N=C=S moiety. The compound's properties include being a yellow crystalline solid with potential applications in various fields, including medicinal chemistry and agrochemicals .

4-Cl-3-NO2-PNITC is likely to exhibit similar hazards as other isothiocyanates. Due to the presence of the isothiocyanate group, it is expected to be:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom of the isothiocyanate group.

- Hydrolysis: In the presence of water, it can hydrolyze to form 4-chloro-3-nitrophenol and thiourea.

- Reactions with Amines: It can react with primary amines to form corresponding thioureas, which are useful intermediates in organic synthesis.

These reactions highlight its versatility as a reagent in synthetic organic chemistry .

4-Chloro-3-nitrophenyl isothiocyanate exhibits notable biological activities:

- Antimicrobial Properties: It has shown effectiveness against various microbial strains, making it a potential candidate for developing antimicrobial agents.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its potential therapeutic applications.

The biological activities are primarily attributed to its ability to modify cellular processes via electrophilic interactions .

Several methods have been developed for synthesizing 4-chloro-3-nitrophenyl isothiocyanate:

- From 4-Chloro-3-nitrophenol:

- Reacting 4-chloro-3-nitrophenol with thiophosgene (or carbon disulfide) in the presence of a base can yield the desired isothiocyanate.

- Using Isocyanates:

- The reaction of 4-chloro-3-nitrophenyl amine with carbon disulfide under basic conditions can also produce this compound.

These methods highlight the importance of starting materials and reaction conditions in synthesizing this isothiocyanate effectively .

4-Chloro-3-nitrophenyl isothiocyanate has various applications across different fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly in developing anticancer and antimicrobial agents.

- Agriculture: This compound can be used in developing pesticides or herbicides due to its biological activity against pests.

- Chemical Research: It acts as a reagent in organic synthesis, particularly for introducing isothiocyanate groups into other compounds.

These applications underscore its significance in both industrial and research contexts .

Studies on 4-chloro-3-nitrophenyl isothiocyanate have focused on its interactions with biological molecules:

- Protein Binding: Research indicates that it may bind to specific proteins, affecting their function and leading to biological effects.

- Cellular Uptake: Investigations into how this compound enters cells reveal insights into its bioavailability and potential therapeutic efficacy.

Understanding these interactions is crucial for optimizing its use in pharmacological applications .

Several compounds share structural similarities with 4-chloro-3-nitrophenyl isothiocyanate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chlorophenyl isothiocyanate | C7H6ClN2S | Lacks nitro group; simpler structure |

| 3-Nitrophenyl isothiocyanate | C7H6N2O2S | Different position of nitro group |

| 2,4-Dichlorophenyl isothiocyanate | C7H4Cl2N2S | Contains two chlorine atoms, enhancing reactivity |

Uniqueness of 4-Chloro-3-Nitrophenyl Isothiocyanate

What sets 4-chloro-3-nitrophenyl isothiocyanate apart from these compounds is its specific combination of both chloro and nitro groups at distinct positions on the phenyl ring. This arrangement contributes to its unique reactivity profile and biological activity, making it a valuable compound for further research and application development .

XLogP3

GHS Hazard Statements

H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant